molecular formula C18H20N2OS B5686949 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine

2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine

Cat. No. B5686949
M. Wt: 312.4 g/mol
InChI Key: CSKWUELHNFDQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine inhibits the growth of cancer cells, induces apoptosis, and has anti-inflammatory and antioxidant properties. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is that it is relatively easy to synthesize using a variety of methods. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have potent anti-cancer activity in vitro, making it a promising candidate for further study. However, one limitation of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine. First, further studies are needed to elucidate the mechanism of action of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine, which may help to optimize its efficacy as a therapeutic agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine in animal models and in clinical trials. Finally, studies are needed to explore the potential applications of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine in other areas, such as the treatment of inflammatory diseases.

Synthesis Methods

2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 2-bromo-3-(ethylthio)benzene with 4-(pyrrolidin-1-ylcarbonyl)pyridine in the presence of palladium catalysts, while the Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-(ethylthio)benzene with pyrrolidine and 4-(pyridin-4-yl)pyridine in the presence of palladium catalysts.

Scientific Research Applications

2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been studied for its potential applications in drug development, particularly as a potential treatment for cancer. In vitro studies have shown that 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

[2-(3-ethylsulfanylphenyl)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-22-16-7-5-6-14(12-16)17-13-15(8-9-19-17)18(21)20-10-3-4-11-20/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKWUELHNFDQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine

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